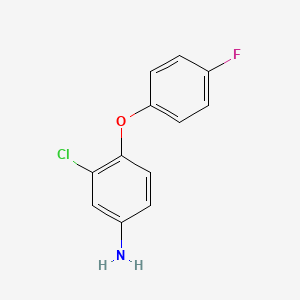
3-Chloro-4-(4-fluorophenoxy)aniline
Descripción general
Descripción
3-Chloro-4-(4-fluorophenoxy)aniline is a compound that has been the subject of various studies due to its interesting properties and potential applications. The research on this compound spans from its synthesis and molecular structure analysis to its chemical reactions and physical and chemical properties.
Synthesis Analysis
The synthesis of derivatives of 3-chloro-4-fluoroaniline has been explored in several studies. For instance, a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline was developed, which features cheap and readily available starting materials, robustness, and less waste burden, making it suitable for industrial production . Another study reported the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline from 3,4-dichloronitrobenzene, with an overall yield of 72% . Additionally, the hydrogenation of 3-chloro-4-fluoride nitrobenzene with a Pt-Cu-S/C catalyst resulted in 3-chloro-4-fluoroaniline with a high yield and purity .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of 3-chloro-4-fluoroaniline have been investigated using quantum calculations and density functional theory. The study provided insights into the structural and spectroscopic characteristics of the aniline family, particularly those containing chlorine and fluorine atoms . Vibrational spectra analyses using FT-IR and FT-Raman techniques have also been conducted, revealing the effects of substituents on the molecular structure .
Chemical Reactions Analysis
The reactivity of 3-chloro-4-fluoroaniline derivatives has been demonstrated in various chemical reactions. For example, 3-chloro-4-fluorothiophene-1,1-dioxide, a fluorine-containing diene derived from 3-chloro-4-fluoroaniline, has shown high regioselectivity in Diels-Alder reactions with different dienophiles, leading to the synthesis of various chlorofluoroaromatics or cyclic chlorofluorodienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-4-fluoroaniline and its derivatives have been extensively studied. The compound's linear and nonlinear optical properties suggest its potential use in optical limiting applications, with studies showing remarkable third-order nonlinearity . The metabolism of the compound in dog and rat models has been analyzed, revealing its elimination as various metabolites, which were identified using spectroscopic techniques . Additionally, the compound's potential as a therapeutic agent with anti-inflammatory and anti-cancer activities has been suggested through molecular docking studies .
Aplicaciones Científicas De Investigación
Synthesis and Industrial Production
- Zhang Qingwen (2011) developed a practical process for synthesizing a compound similar to 3-Chloro-4-(4-fluorophenoxy)aniline, highlighting its potential for industrial production due to the process's robustness and low waste burden (Zhang Qingwen, 2011).
Inhibitory Activity and QSAR Studies
- Julio Caballero et al. (2011) performed docking studies on derivatives of 3-Chloro-4-(4-fluorophenoxy)aniline, revealing molecular features contributing to high inhibitory activity, based on quantitative structure–activity relationship (QSAR) methods (Caballero et al., 2011).
Potential in Nonlinear Optical Materials
- B. Revathi et al. (2017) conducted a study on the vibrational analysis of compounds similar to 3-Chloro-4-(4-fluorophenoxy)aniline, suggesting their potential usefulness in nonlinear optical (NLO) materials (Revathi et al., 2017).
Metabolic Studies
- M. Baldwin and D. H. Hutson (1980) investigated the metabolism of 3-Chloro-4-fluoro-aniline in dogs and rats, discovering its conversion into various metabolites (Baldwin & Hutson, 1980).
Synthetic Processes
- Wen Zi-qiang (2007) studied the synthesis of a compound closely related to 3-Chloro-4-(4-fluorophenoxy)aniline, indicating the potential for high-yield, environmentally friendly production methods (Wen Zi-qiang, 2007).
Theoretical Structural Analysis
- M. Aziz et al. (2018) conducted a theoretical structural analysis of 3-Chloro-4-Fluoro-aniline, predicting its spectroscopic properties using computational methods, highlighting its pharmaceutical significance (Aziz et al., 2018).
Fluorescence Quenching Studies
- H. S. Geethanjali et al. (2015) examined the fluorescence quenching of boronic acid derivatives by aniline, including compounds similar to 3-Chloro-4-(4-fluorophenoxy)aniline, providing insights into molecular interactions and quenching mechanisms (Geethanjali et al., 2015).
Propiedades
IUPAC Name |
3-chloro-4-(4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNXPQYBXNTHIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(4-fluorophenoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Chlorophenyl)cyclopropyl]methanamine](/img/structure/B1308423.png)
![5-{[Cyclohexyl(methyl)amino]sulfonyl}-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B1308426.png)
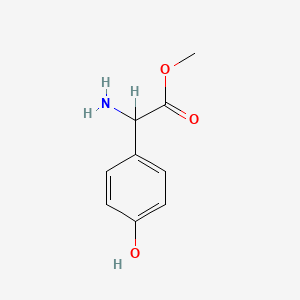
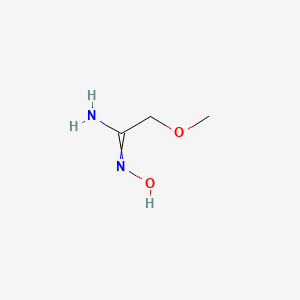
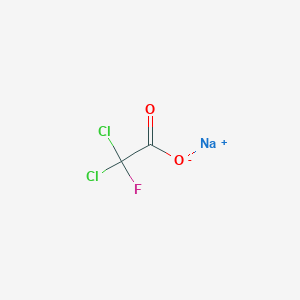

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

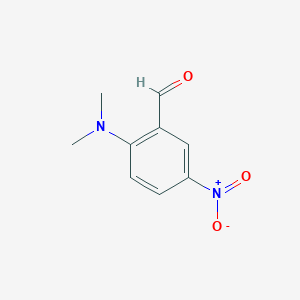
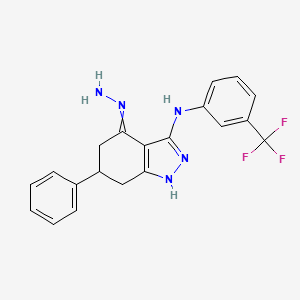
![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
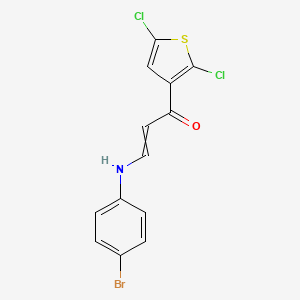
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)
![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)